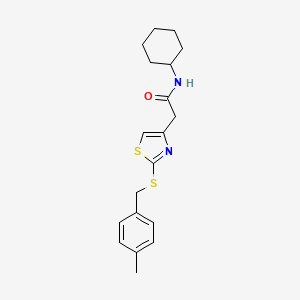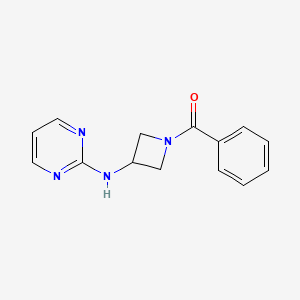
Phenyl(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenyl(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone is a chemical compound with the molecular formula C14H14N4O1. It is not intended for human or veterinary use and is typically used for research purposes1.
Synthesis Analysis
The specific synthesis process for Phenyl(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone is not readily available in the search results. However, related compounds have been synthesized and evaluated for anticancer activity2.Molecular Structure Analysis
The molecular structure of Phenyl(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone is not explicitly provided in the search results. However, molecular docking studies have been conducted on similar compounds2.Chemical Reactions Analysis
The specific chemical reactions involving Phenyl(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone are not detailed in the search results. However, related compounds have been evaluated for their antagonistic activity2.Physical And Chemical Properties Analysis
Phenyl(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone has a molecular weight of 254.2931. More detailed physical and chemical properties are not provided in the search results.Applications De Recherche Scientifique
Synthesis and Antimicrobial Activities
A variety of pyrimidine-azetidinone analogues, including compounds structurally related to Phenyl(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone, have been synthesized and evaluated for their potential in antimicrobial and antitubercular activities. These compounds have shown promising results against a range of bacterial and fungal strains, as well as in vitro efficacy against Mycobacterium tuberculosis, highlighting their potential as a novel class of antimicrobial agents (Chandrashekaraiah et al., 2014). Similarly, other studies have focused on the synthesis of various derivatives to evaluate their antimicrobial activity, providing insights into the structural requirements for activity and potential for further development as therapeutic agents (Patel & Patel, 2017).
Structural and Mechanistic Insights
Research on structurally similar compounds, such as phenyl(perimidin-2-yl)methanone derivatives, has provided valuable structural and mechanistic insights. These studies have utilized single-crystal X-ray diffraction analysis and quantum mechanics to understand the formation mechanisms and the stabilization energy of intermolecular hydrogen bonding. Such insights are crucial for the design and synthesis of novel compounds with improved pharmacological profiles (Anga et al., 2014).
Antitumor and Antiproliferative Activities
Some derivatives have been synthesized and screened for their antiproliferative activity against various cancer cell lines, including breast, colon, and liver cancer cell lines. These compounds have demonstrated cytotoxic activity and were further evaluated for their inhibitory activity against key enzymes involved in cancer progression, such as epidermal growth factor receptor (EGFR), fibroblast growth factor receptor (FGFR), insulin receptor (IR), and vascular endothelial growth factor receptor (VEGFR). This research indicates the potential of pyrimidine-azetidinone derivatives in cancer therapy, particularly in targeting specific pathways involved in tumor growth and proliferation (Bakr & Mehany, 2016).
Optical Properties and Material Science Applications
Investigations into the optical properties of related compounds have shown that these molecules can exhibit remarkable Stokes' shift ranges, with potential applications in material science. Such studies have involved the synthesis of derivatives and their characterization to understand the relationship between chemical structure and optical properties, including absorption and fluorescence spectra. This research suggests the utility of these compounds in developing luminescent materials and understanding their photophysical properties (Volpi et al., 2017).
Safety And Hazards
The specific safety and hazards associated with Phenyl(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone are not detailed in the search results. However, it is important to note that this compound is not intended for human or veterinary use1.
Orientations Futures
The future directions for research involving Phenyl(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone are not explicitly stated in the search results. However, similar compounds are being explored in growing numbers of studies as potential modulators of RXRα as anticancer agents2.
Please note that this analysis is based on the information available and may not be fully comprehensive. For more detailed information, further research and expert consultation may be required.
Propriétés
IUPAC Name |
phenyl-[3-(pyrimidin-2-ylamino)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O/c19-13(11-5-2-1-3-6-11)18-9-12(10-18)17-14-15-7-4-8-16-14/h1-8,12H,9-10H2,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIVSYNJNGKGRLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=CC=C2)NC3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenyl(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

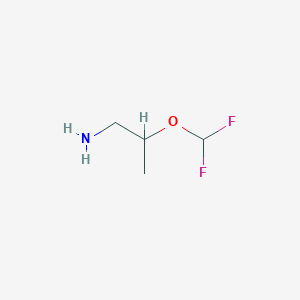
![N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2994318.png)
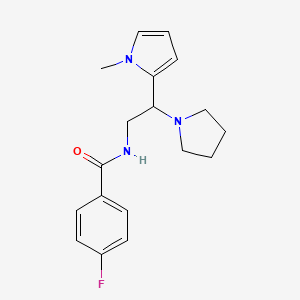
![6-hydroxy-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)pyrimidine-4-carboxamide](/img/structure/B2994322.png)
![N-[[4-(3-Methylpiperidin-1-yl)sulfonylphenyl]methyl]oxirane-2-carboxamide](/img/structure/B2994325.png)
![N-[2-(2H-1,3-benzodioxol-5-yloxy)ethyl]-2-chlorobenzamide](/img/structure/B2994326.png)
![N-[5-(4-nitrobenzenesulfonyl)-1,3-thiazol-2-yl]-2-phenylacetamide](/img/structure/B2994327.png)
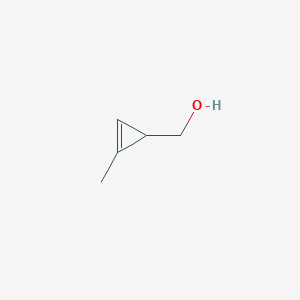
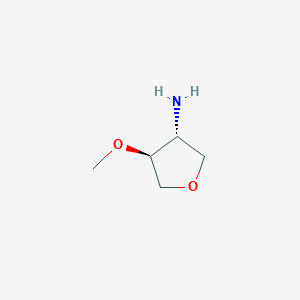
![2-{(E)-[(5-chloro-2-methoxyphenyl)imino]methyl}phenol](/img/structure/B2994334.png)
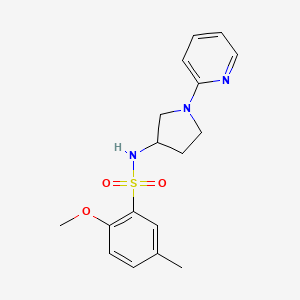
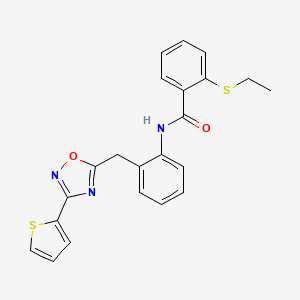
![3-allyl-8-(3-methoxyphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2994338.png)
